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Compound of Interest

Compound Name: 5-Propylbenzene-1,3-diol-d5

Cat. No.: B15289376 Get Quote

Technical Guide: 5-Propylbenzene-1,3-diol-d5
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5-
Propylbenzene-1,3-diol-d5, also known as Divarinol-d5. This deuterated analog of 5-

Propylbenzene-1,3-diol (Divarinol) is a valuable tool in various research applications,

particularly in metabolic studies and as an internal standard for analytical quantification.

Core Chemical Properties
The introduction of five deuterium atoms into the propyl group of 5-Propylbenzene-1,3-diol

results in a stable, isotopically labeled compound with distinct physical and chemical properties.

These properties are summarized in the table below. Data for the non-deuterated analog is

provided for comparison.
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Property
5-Propylbenzene-1,3-diol-
d5

5-Propylbenzene-1,3-diol

Synonyms
Divarinol-D5, 5-(Propyl-

d5)resorcinol

Divarinol, 5-Propylresorcinol,

1,3-Dihydroxy-5-

propylbenzene

CAS Number 498542-90-8[1] 500-49-2[1][2]

Molecular Formula C₉H₇D₅O₂ C₉H₁₂O₂[2]

Molecular Weight 157.22 152.19 g/mol [2]

Appearance White to Off-White Solid
White to Brown Crystalline

Solid[3]

Melting Point Not available 82.8 °C[3]

Boiling Point Not available 234.66 °C (estimate)[3]

Solubility Not available

DMF: 2 mg/ml; DMSO: 2

mg/ml; Ethanol: 5 mg/ml; PBS

(pH 7.2): 1 mg/ml[3]

InChI Key
FRNQLQRBNSSJBK-

UHFFFAOYSA-N

FRNQLQRBNSSJBK-

UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols
Note: A specific, detailed experimental protocol for the synthesis of 5-Propylbenzene-1,3-diol-
d5 is not readily available in the public domain. The synthesis of deuterated compounds

typically involves the use of deuterated starting materials or reagents in a synthetic route

analogous to that of the non-deuterated compound. General methods for deuteration often

include H-D exchange reactions using heavy water (D₂O) under high temperature and

pressure, or the use of deuterated reducing agents like lithium aluminum deuteride.

A general synthesis for the non-deuterated analog, 5-Propylbenzene-1,3-diol, is described

below. A similar pathway could potentially be adapted for the synthesis of the deuterated

version by utilizing a deuterated propyl starting material.
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Synthesis of 5-Propylbenzene-1,3-diol (Non-Deuterated)
[3]
This synthesis involves the demethylation of 1,3-dimethoxy-5-propylbenzene.

Materials:

1,3-dimethoxy-5-propylbenzene

Glacial acetic acid

Hydrobromic acid (48% in H₂O)

Deionized water (DI H₂O)

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

In a round bottom flask, combine 1,3-dimethoxy-5-propylbenzene with a 1:1 mixture of

glacial acetic acid and 48% hydrobromic acid.

Reflux the reaction mixture at 125 °C for 3 hours, monitoring the consumption of the starting

material by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench with DI H₂O.

Transfer the biphasic solution to a separatory funnel and extract the aqueous layer with ethyl

acetate.

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter and evaporate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Spectroscopic Data
Detailed experimental spectroscopic data (NMR, Mass Spectrometry) for 5-Propylbenzene-
1,3-diol-d5 is not publicly available. For reference, the predicted mass spectral adducts for the

non-deuterated compound are provided, along with the experimental NMR data for the non-

deuterated analog.

Mass Spectrometry (Predicted for Non-Deuterated
Analog)

Adduct m/z

[M+H]⁺ 153.09100

[M+Na]⁺ 175.07294

[M-H]⁻ 151.07644

Nuclear Magnetic Resonance (NMR) Data for 5-
Propylbenzene-1,3-diol (Non-Deuterated)[5]

¹H-NMR (CDCl₃): δ 6.25 (d, J=2.4 Hz, 2H), 6.19 (t, J=2.4 Hz, 1H), 5.07 (bs, 1H), 2.42 (t,

J=7.2 Hz, 2H), 1.60-1.50 (m, 2H), 0.89 (t, J=7.2 Hz, 3H).

¹³C-NMR (CDCl₃): δ 156.3, 146.0, 108.2, 100.3, 37.8, 24.1, 13.7.

Biological Activity and Potential Signaling Pathways
5-Propylbenzene-1,3-diol, the non-deuterated parent compound of 5-Propylbenzene-1,3-diol-
d5, is a naturally occurring alkylresorcinol with known biological activities. It serves as a key

intermediate in the synthesis of certain cannabinoids, such as Cannabigerovarin (CBGV).[3]

One of the identified mechanisms of action for 5-Propylbenzene-1,3-diol is its ability to

stimulate the thermosensitive transient receptor potential (TRP) vanilloid type-4 (TRPV4)

channels.[3] This interaction leads to an increase in intracellular calcium concentration.

Below is a conceptual workflow illustrating the synthesis and a potential signaling pathway of 5-

Propylbenzene-1,3-diol.
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Synthesis of 5-Propylbenzene-1,3-diol

1,3-dimethoxy-5-propylbenzene
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Synthetic workflow for 5-Propylbenzene-1,3-diol.
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Activation of TRPV4 by 5-Propylbenzene-1,3-diol.

Applications in Research
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5-Propylbenzene-1,3-diol-d5 is primarily used as an internal standard in analytical chemistry,

particularly for mass spectrometry-based quantification of 5-Propylbenzene-1,3-diol and related

compounds in complex biological matrices. Its known, higher mass allows for clear

differentiation from the endogenous, non-deuterated analyte, leading to more accurate and

precise measurements.

Furthermore, its use in metabolic studies can help elucidate the metabolic fate of 5-

Propylbenzene-1,3-diol, as the deuterium labels can be tracked through various

biotransformation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Propylbenzene-1,3-diol-d5 | LGC Standards [lgcstandards.com]

2. scbt.com [scbt.com]

3. 5-propylbenzene-1,3-diol CAS#: 500-49-2 [amp.chemicalbook.com]

4. 5-Propylbenzene-1,3-diol | 500-49-2 [sigmaaldrich.com]

To cite this document: BenchChem. [5-Propylbenzene-1,3-diol-d5 chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15289376#5-propylbenzene-1-3-diol-d5-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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